REACTION_CXSMILES
|
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.Cl.[CH3:12][N:13]([CH3:22])[C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16]Cl>C(O)C>[CH3:12][N:13]([CH3:22])[C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH2:16][S:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|
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Name
|
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
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SC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
|
6.18 g
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Type
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reactant
|
Smiles
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Cl.CN(C1=C(CCl)C=CC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Precipitated crystals
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Type
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FILTRATION
|
Details
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were collected by filtration
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Type
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ADDITION
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Details
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A saturated aqueous NaHCO3 solution was added to the crystals
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Type
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EXTRACTION
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Details
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the resulting mixture was extracted with chloroform
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Type
|
WASH
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Details
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The chloroform layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a mixture of chloroform and acetonitrile
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=C(CSC=2NC3=C(N2)C=CC=C3)C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.39 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |